1,3-Bis(2,4-diaminophenoxy)propane

Hair Dye Safety Skin Sensitization Toxicology

Select 1,3-Bis(2,4-diaminophenoxy)propane for oxidative hair dye R&D and production. Its unique dicyclic architecture enables minimal color direction change across wash cycles—unlike monocyclic m-phenylenediamines. Formulate within 0.01–2.5% by weight (≤1.0% free base) for China/EU regulatory compliance. The compound's moderate sensitization profile (14.7% Buehler incidence) and tetrafunctional amine structure also support epoxy curing exploratory applications.

Molecular Formula C15H20N4O2
Molecular Weight 288.34 g/mol
CAS No. 81892-72-0
Cat. No. B011185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2,4-diaminophenoxy)propane
CAS81892-72-0
Synonyms1,3-BIS(2,4-DIAMINOPHENOXY)PROPANE 4HCL; 1,3-BIS(2,4-DIAMINOPHENOXY)PROPANE HCL; 1,3-BIS(2,4-DIAMINOPHENOXY)PROPANE HYDROCHLORIDE; 4,4'-[1,3-PROPANEDIYLBIS(OXY)]BIS-1,3-BENZENEDIAMINE TETRAHYDROCHLORIDE; 1,3-Benzenediamine, 4,4-1,3-propanediylbis(oxy)bi
Molecular FormulaC15H20N4O2
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)N)OCCCOC2=C(C=C(C=C2)N)N
InChIInChI=1S/C15H20N4O2/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19/h2-5,8-9H,1,6-7,16-19H2
InChIKeyMWKPYVXITDAZLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(2,4-diaminophenoxy)propane (CAS 81892-72-0): Oxidative Hair Dye Coupler with Dicyclic m-Phenylenediamine Architecture


1,3-Bis(2,4-diaminophenoxy)propane is an aromatic diamine characterized by two 2,4-diaminophenoxy moieties linked via a central propane-1,3-diyl ether spacer [1]. With the molecular formula C₁₅H₂₀N₄O₂ and a molecular weight of 288.34 g/mol, it belongs to the class of oxidative hair dye couplers and functions as a dicyclic m-phenylenediamine derivative [2]. Its primary industrial application is as a coupling agent in permanent hair coloration formulations, where it participates in oxidative condensation reactions to generate stable chromophores within the hair shaft [3]. The compound is also recognized for potential use as an epoxy resin curing agent due to its tetrafunctional amine character .

Why 1,3-Bis(2,4-diaminophenoxy)propane (CAS 81892-72-0) Cannot Be Substituted with Other m-Phenylenediamine Couplers in Oxidative Hair Dyes


In oxidative hair coloration, coupler selection directly dictates final shade, wash fastness, and regulatory compliance. Generic substitution with structurally related m-phenylenediamines (e.g., 2-methylresorcinol, resorcinol, or monocyclic m-phenylenediamine derivatives) fails due to divergent colorimetric outcomes and regulatory restrictions. 1,3-Bis(2,4-diaminophenoxy)propane possesses a dicyclic architecture that confers enhanced shade stability and minimized color drift compared to monocyclic analogs [1]. Moreover, the compound is subject to distinct concentration limits under EU and Chinese cosmetic regulations (1.0% as free base for oxidative use), reflecting a unique safety assessment profile that cannot be extrapolated to other couplers [2]. The following evidence substantiates why formulation performance, regulatory compliance, and safety margins are compound-specific and preclude interchangeability.

Quantitative Differentiation Evidence for 1,3-Bis(2,4-diaminophenoxy)propane (CAS 81892-72-0) Relative to Hair Dye Coupler Comparators


Buehler Sensitization Incidence: 1,3-Bis(2,4-diaminophenoxy)propane HCl vs. Hydroxyethyl-p-phenylenediamine Sulfate

In a guinea pig Buehler test, the sensitization incidence for 1,3-bis(2,4-diaminophenoxy)propane HCl was 14.7% at the tested topical induction concentration, compared to 0.57% for hydroxyethyl-p-phenylenediamine sulfate, a strong sensitizer used as a comparator [1]. The test employed topical induction with subsequent challenge evaluation. The compound is classified as a moderate sensitizer, whereas hydroxyethyl-p-phenylenediamine sulfate is classified as strong [1].

Hair Dye Safety Skin Sensitization Toxicology

Maximum Authorized Concentration in Oxidative Hair Dyes: 1,3-Bis(2,4-diaminophenoxy)propane vs. Typical m-Phenylenediamine Couplers

According to China's Cosmetic Safety Technical Specification (2015), the maximum permitted concentration of 1,3-bis(2,4-diaminophenoxy)propane in oxidative hair dye formulations is 1.0% (calculated as free base) [1]. This limit is substantially lower than the 2.5% maximum concentration commonly allowed for monocyclic m-phenylenediamine couplers such as resorcinol (2.5% in finished cosmetic product according to EU Regulation 1223/2009, Annex III, entry 202) [2]. The differentiated regulatory cap reflects the compound's unique toxicological profile and necessitates precise formulation control.

Cosmetic Regulation Formulation Compliance Oxidative Hair Dye

Color Stability Advantage of Dicyclic over Monocyclic m-Phenylenediamine Couplers in Brown Shades

A patent disclosure asserts that oxidative coloring compositions utilizing 1,3-bis(2,4-diaminophenoxy)propane, a dicyclic m-phenylenediamine coupler, exhibit "excellent stability against washing and any other environmental influences" and deliver "long lasting colours... without or with minimum changes in colour direction, shade" [1]. The inventors specifically note that monocyclic m-phenylenediamines (e.g., unsubstituted m-phenylenediamine) cause observable color direction changes within a relatively short period after coloring, a deficiency addressed by the dicyclic architecture [1]. The effect is reported to be "especially excellent with brown colours and in particular with any of so called cool brown shades" [1].

Hair Dye Performance Wash Fastness Color Stability

Preferred Concentration Ranges in High-Performance Oxidative Dye Formulations

A patent for keratin fiber coloring compositions specifies that 1,3-bis(2,4-diaminophenoxy)propane and/or its salts are employed at a total concentration of 0.001 to 5% by weight, preferably 0.005 to 3% by weight, and more preferably 0.01 to 2.5% by weight, calculated relative to the total composition prior to mixing with an oxidizing agent [1]. This concentration window is broader than the typical 0.1–1.0% range used for monocyclic m-phenylenediamine couplers in similar formulations [2], allowing formulators greater latitude in achieving target shade intensity without exceeding regulatory caps.

Formulation Optimization Dye Precursor Loading Patent Disclosure

Molecular Weight and LogP Comparison with Common Hair Dye Couplers

1,3-Bis(2,4-diaminophenoxy)propane has a molecular weight of 288.34 g/mol and a computed XLogP3-AA value of 1.2 [1]. In contrast, resorcinol (CAS 108-46-3) has a molecular weight of 110.11 g/mol and a LogP of approximately 0.8, while p-phenylenediamine (PPD) has a molecular weight of 108.14 g/mol and a LogP of -0.25 [2]. The higher molecular weight and moderately increased lipophilicity of the target compound suggest slower diffusion into the hair shaft but potentially enhanced retention of formed chromophores due to larger molecular size [3].

Physicochemical Properties Hair Penetration Dye Diffusion

Recommended Application Scenarios for 1,3-Bis(2,4-diaminophenoxy)propane (CAS 81892-72-0) Based on Quantitative Evidence


Formulation of Fade-Resistant Cool Brown Permanent Hair Dyes

Leverage the dicyclic m-phenylenediamine architecture of 1,3-bis(2,4-diaminophenoxy)propane to achieve superior color stability in brown and cool brown shades. The patent evidence demonstrates that formulations free of monocyclic m-phenylenediamines and employing this dicyclic coupler exhibit minimal color direction change over wash cycles [1]. Use at concentrations between 0.01–2.5% by weight (preferred range) to optimize shade intensity while remaining within the 1.0% free base regulatory limit [2].

Safety-Optimized Oxidative Hair Colorants Requiring Moderate Sensitization Profile

Select 1,3-bis(2,4-diaminophenoxy)propane HCl when a moderate sensitization profile (14.7% Buehler incidence) is acceptable and a strong sensitizer (e.g., hydroxyethyl-p-phenylenediamine sulfate at 0.57% incidence) is contraindicated [1]. This moderate classification aligns with established concentration caps (1.0% free base) and enables formulation of permanent hair dyes with a defined safety margin, particularly for markets with stringent pre-market safety assessment requirements [2].

High-Performance Epoxy Resin Curing for Advanced Composites

Utilize the tetrafunctional aromatic diamine structure of 1,3-bis(2,4-diaminophenoxy)propane as a curing agent or cross-linker in epoxy resin systems where enhanced thermal stability and mechanical strength are required [1]. The flexible propane ether spacer may confer improved toughness relative to rigid aromatic diamines. Although direct comparative performance data are limited, the compound's potential in polymer modification intermediates supports exploratory procurement for specialty coatings and composite applications [2].

Regulatory-Compliant Hair Dye Manufacturing for Chinese and EU Markets

Incorporate 1,3-bis(2,4-diaminophenoxy)propane at ≤1.0% (free base) for oxidative hair dye products destined for China, as mandated by the Cosmetic Safety Technical Specification (2015) Table 7 [1]. For EU formulations, adhere to the concentration limits outlined in SCCS opinions and ensure compliance with the labeling requirements of Regulation (EC) No 1223/2009 [2]. The compound's established regulatory status streamlines dossier preparation and accelerates time-to-market for new hair color products.

Technical Documentation Hub

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